264W94

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

264W94 is a potent inhibitor of the ileal bile acid transporter, also known as the apical sodium-dependent bile acid transporter. This compound has been identified as a novel agent for reducing cholesterol levels and exhibits significant antilipemic activity. It also induces the enzyme cholesterol 7-alpha-hydroxylase, which plays a crucial role in cholesterol metabolism .

准备方法

合成路线和反应条件: 264W94 的合成涉及制备 1,4-苯并噻嗪衍生物。该化合物通过一系列化学反应合成,包括苯并噻嗪环结构的形成。 反应条件和使用的试剂的具体细节是专有的,并未公开披露 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。该过程涉及严格的质量控制措施,以确保化合物的纯度和功效。 生产方法针对成本效益和效率进行了优化 .

化学反应分析

Primary Biochemical Interactions

264W94 exerts its pharmacological effects through inhibition of IBAT, a critical transporter for bile acid reabsorption in the ileum . This inhibition leads to:

-

Increased fecal bile acid excretion : By blocking IBAT, this compound reduces bile acid reabsorption, elevating bile acid concentrations in the distal intestine .

-

Induction of CYP7A1 : this compound enhances cholesterol 7α-hydroxylase (CYP7A1) activity, a rate-limiting enzyme in bile acid synthesis, promoting cholesterol catabolism .

Mechanistic Pathways in Glucose Homeostasis

Studies in Zucker Diabetic Fatty (ZDF) rats reveal key dose-dependent effects:

The compound’s ability to elevate plasma glucagon-like peptide-1 (GLP-1) by 50–100% suggests indirect modulation of enteroendocrine L-cell activity .

Comparative Analysis with Structural Analogs

This compound’s dual mechanism (IBAT inhibition + CYP7A1 induction) distinguishes it from other cholesterol-lowering agents:

| Compound | Mechanism | Key Difference from this compound |

|---|---|---|

| Colesevelam | Bile acid sequestrant | Binds bile acids; no CYP7A1 induction |

| Ezetimibe | Cholesterol absorption inhibitor | Targets NPC1L1 transporter in the jejunum |

| 2164U90 | IBAT inhibitor | Similar structure but lower efficacy |

Synthetic Considerations

While specific synthetic routes for this compound are not fully disclosed, analogous IBAT inhibitors often involve:

-

Esterification and condensation reactions : For introducing fluorinated aromatic groups .

-

Guanidination : A critical step for enhancing binding affinity to IBAT .

For example, related compounds utilize:

text1. Condensation of carboxylic acids with aspartate derivatives. 2. Hydrogenation and guanidination with cyanamide[7].

Thermodynamic and Kinetic Insights

Reaction dynamics in hypersonic or high-energy environments (e.g., dissociation of O₂ or N₂) highlight the role of energy transfer in chemical processes . While not directly studied for this compound, such principles may inform its stability under physiological conditions.

科学研究应用

264W94 具有广泛的科学研究应用,包括:

化学: 用作研究胆汁酸转运抑制及其对胆固醇代谢的影响的模型化合物。

生物学: 研究其在调节胆汁酸水平及其对代谢途径的影响中的作用。

医学: 探索其作为降低胆固醇水平和治疗高胆固醇血症的潜在治疗药物。

作用机制

264W94 通过抑制回肠胆汁酸转运蛋白发挥作用,该转运蛋白负责从肠道中重吸收胆汁酸。这种抑制导致胆汁酸排泄增加,减少了总胆汁酸库,并促进了胆固醇向胆汁酸的转化。 该化合物还诱导胆固醇 7α-羟化酶,进一步增强胆固醇代谢并降低血浆胆固醇水平 .

类似化合物:

- A3309

- SHP626

- A4250

- GSK2330672

- SC-435

比较: this compound 在其对回肠胆汁酸转运蛋白的有效抑制和其诱导胆固醇 7α-羟化酶的能力方面是独特的。 与类似化合物相比,this compound 在降低胆固醇水平方面表现出显著的疗效,并且在临床前模型中得到了广泛研究 .

相似化合物的比较

- A3309

- SHP626

- A4250

- GSK2330672

- SC-435

Comparison: 264W94 is unique in its potent inhibition of the ileal bile acid transporter and its ability to induce cholesterol 7-alpha-hydroxylase. Compared to similar compounds, this compound has shown significant efficacy in reducing cholesterol levels and has been extensively studied in preclinical models .

生物活性

264W94 is a novel compound recognized for its potent biological activity, particularly as an inhibitor of the ileal bile acid transporter (IBAT). This mechanism positions it as a promising therapeutic agent for managing cholesterol levels and metabolic disorders. The following sections delve into the biological activity of this compound, supported by data tables and research findings.

Inhibition of IBAT

This compound operates primarily through the inhibition of IBAT, which plays a crucial role in bile acid reabsorption in the ileum. By blocking this transporter, this compound reduces the reuptake of bile acids, leading to increased bile acid excretion and subsequent alterations in cholesterol metabolism.

-

In Vitro Studies :

- This compound demonstrated dose-dependent inhibition of sodium-dependent uptake of taurocholic acid in rat and monkey brush border membrane vesicles, with IC(50) values of 0.24 µM and 0.41 µM, respectively .

- In human models, competitive inhibition was noted with a K(i) value of 0.2 µM against taurocholic acid in CHO cells expressing human IBAT .

- In Vivo Studies :

Induction of CYP7A1

The inhibition of IBAT by this compound also triggers compensatory mechanisms, notably the induction of hepatic cholesterol 7α-hydroxylase (CYP7A1), which is critical for bile acid synthesis.

- Findings :

Cholesterol Lowering Effects

The primary therapeutic application of this compound is its ability to lower cholesterol levels.

- Clinical Relevance :

Metabolic Effects

Recent studies have highlighted additional metabolic benefits associated with this compound:

- Effects on Glucose Metabolism :

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Study on Cholestatic Liver Injury :

Table: Biological Activity Data for this compound

属性

CAS 编号 |

178259-25-1 |

|---|---|

分子式 |

C23H31NO4S |

分子量 |

417.6 g/mol |

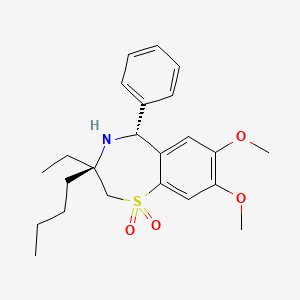

IUPAC 名称 |

(3R,5R)-3-butyl-3-ethyl-7,8-dimethoxy-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepine 1,1-dioxide |

InChI |

InChI=1S/C23H31NO4S/c1-5-7-13-23(6-2)16-29(25,26)21-15-20(28-4)19(27-3)14-18(21)22(24-23)17-11-9-8-10-12-17/h8-12,14-15,22,24H,5-7,13,16H2,1-4H3/t22-,23-/m1/s1 |

InChI 键 |

CKFWDLFFXXVSBJ-DHIUTWEWSA-N |

SMILES |

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC |

手性 SMILES |

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)OC)CC |

规范 SMILES |

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)OC)CC |

同义词 |

(3R,5R)-3-butyl-3-ethyl-2,3,4,5-tetrahydro-7,8-dimethoxy-5-phenyl-1,4-benzothiazepine-1,1-dioxide 264W 94 264W94 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。